molecular formula C8H5BrFN B1336772 4-Bromo-2-fluorobenzyl cyanide CAS No. 114897-91-5

4-Bromo-2-fluorobenzyl cyanide

Cat. No. B1336772
M. Wt: 214.03 g/mol
InChI Key: QLASQEZPJFNZQC-UHFFFAOYSA-N
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Patent
US05827863

Procedure details

To a solution of 4-bromo-2-fluorobenzylbromide (44.5 g, 166 mmol) in EtOH (118 mL) was added KCN (13.13 g, 182 mmol) and the mixture was stirred at reflux under an argon atmosphere for 18 h. The mixture was allowed to cool and the solvent was concentrated. The residue thus obtained was dissolved in a mixture of EtOAc and H2O and the two phases were separated. The aqueous phase was extracted with EtOAc and the combined organic phases dried and concentrated to a crude product. Purification by chromatography on silica gel (hexane-EtOAc, 10%) afforded the title compound as a reddish oil (30.0 g, 84%).
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.13 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[C:4]([F:10])[CH:3]=1.[C-:11]#[N:12].[K+]>CCO.CCOC(C)=O.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][C:11]#[N:12])=[C:4]([F:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
44.5 g
Type
reactant
Smiles
BrC1=CC(=C(CBr)C=C1)F
Name
Quantity
13.13 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
118 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic phases dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude product
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (hexane-EtOAc, 10%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.